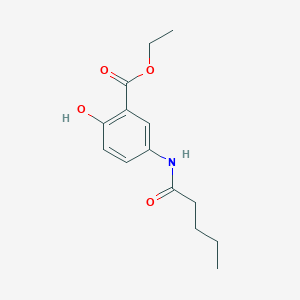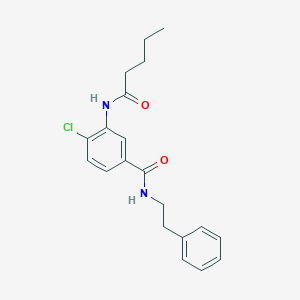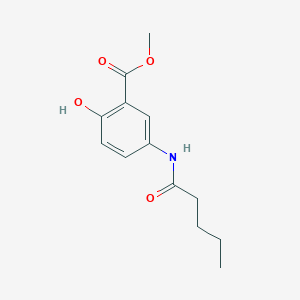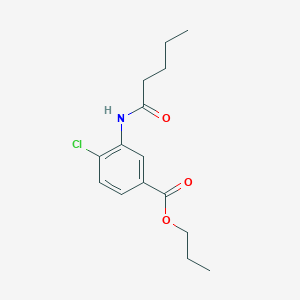![molecular formula C30H28N2O3 B308985 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308985.png)
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as DPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPPB is a benzamide derivative that has a wide range of biological activities, making it a promising candidate for drug development and other scientific research applications. In
Wirkmechanismus
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide exerts its biological effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide leads to changes in gene expression patterns, resulting in the observed biological effects of the compound.
Biochemical and Physiological Effects
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has also been investigated for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities, making it readily available for research purposes. However, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has some limitations, including its poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the exploration of its mechanism of action and its effects on gene expression. Additionally, the development of new derivatives of 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide with improved properties and increased potency could lead to the discovery of new drug candidates.
Synthesemethoden
The synthesis of 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide involves the condensation of 3,3-diphenylpropanoic acid with 2-ethoxyaniline in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with benzoyl chloride to form the final compound, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. The synthesis method of 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been optimized to yield high purity and high yield of the compound, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been shown to have anti-proliferative and anti-inflammatory effects, making it a promising candidate for drug development.
Eigenschaften
Produktname |
3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide |
|---|---|
Molekularformel |
C30H28N2O3 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
3-(3,3-diphenylpropanoylamino)-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C30H28N2O3/c1-2-35-28-19-10-9-18-27(28)32-30(34)24-16-11-17-25(20-24)31-29(33)21-26(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-20,26H,2,21H2,1H3,(H,31,33)(H,32,34) |
InChI-Schlüssel |
XBMGRGSOLXIDJI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)





